1-Iodo-3-isopropoxy-benzene
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Overview
Description
1-Iodo-3-isopropoxy-benzene is an organic compound with the molecular formula C9H11IO. It is characterized by the presence of an iodine atom attached to a benzene ring, which also bears an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-isopropoxy-benzene can be synthesized through several methods. One common approach involves the iodination of 3-isopropoxy-benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and etherification can be applied. Industrial processes would likely involve large-scale iodination reactions followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-isopropoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
1-Iodo-3-isopropoxy-benzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-3-isopropoxy-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates various substitution and coupling reactions. The isopropoxy group can also influence the reactivity by donating electron density to the ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
1-Iodo-4-isopropoxy-benzene: Similar structure but with the isopropoxy group in the para position.
1-Iodo-2-isopropoxy-benzene: Similar structure but with the isopropoxy group in the ortho position.
1-Bromo-3-isopropoxy-benzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-Iodo-3-isopropoxy-benzene is unique due to the specific positioning of the iodine and isopropoxy groups, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine make it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
1-iodo-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYIKXQQIFRZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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